tert-Butyl 3-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate
Description
Molecular Architecture and Stereochemical Configuration
The compound’s IUPAC name, tert-butyl 3-amino-2-(4-bromo-2-hydroxyphenyl)pyrrolidine-1-carboxylate, delineates its core structure: a five-membered pyrrolidine ring with substituents at positions 1, 2, and 3. The tert-butyl carbamate group at position 1 acts as a protective moiety, while the 4-bromophenyl group at position 2 introduces aromaticity and halogen-based reactivity. The amino group at position 3 provides a site for further functionalization.
Stereochemical Considerations
The pyrrolidine ring introduces two stereocenters at carbons 2 and 3, creating four possible stereoisomers. While specific configurations (e.g., R/S) are not explicitly documented in available literature, the presence of chiral centers implies that enantiomeric or diastereomeric forms could influence physicochemical properties. X-ray crystallography or chiral chromatography would be required to resolve absolute configurations, but such data remain unreported for this compound.
Key Structural Features:
- Pyrrolidine ring : Adopts an envelope conformation to minimize steric strain.
- 4-Bromophenyl group : Para-substitution minimizes steric hindrance, allowing planar alignment with the pyrrolidine ring.
- tert-Butyl carbamate : The bulky tert-butyl group enhances solubility in nonpolar solvents and stabilizes the carbamate linkage.
Properties
Molecular Formula |
C15H21BrN2O2 |
|---|---|
Molecular Weight |
341.24 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-8-12(17)13(18)10-4-6-11(16)7-5-10/h4-7,12-13H,8-9,17H2,1-3H3 |
InChI Key |
UTNAUHWHPYIWHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
Starting Material and Key Intermediate Preparation
A common intermediate used in the synthesis is tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate, which can be prepared via ring-opening of bicyclic precursors or azide reduction methods.
Introduction of the 4-Bromophenyl Group
The 4-bromophenyl substituent at the 2-position of the pyrrolidine ring is typically introduced through nucleophilic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, starting from halogenated precursors or organometallic reagents.
Though specific procedures for this exact substitution on tert-butyl 3-amino-pyrrolidine derivatives are scarce, related synthetic routes involve:
- Coupling of 2-bromo-substituted pyrrolidines with 4-bromophenyl boronic acids under palladium catalysis.
- Nucleophilic aromatic substitution on activated 4-bromophenyl halides.
Amination at the 3-Position
The amino group at the 3-position can be introduced by:
- Reduction of azido or nitro precursors.
- Direct amination of hydroxyl or halide substituents.
For example, reduction of 3-azido-4-hydroxypyrrolidine derivatives with palladium on carbon under hydrogen atmosphere yields the corresponding amino compounds with high purity and yield.
Protection of the Pyrrolidine Nitrogen with tert-Butyl Carbamate
The nitrogen at the 1-position is protected by reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or sodium bicarbonate, typically in dichloromethane or other organic solvents at low temperature (-20°C to room temperature).
Representative Synthetic Route Summary
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| 1. Ring-opening or azide reduction to obtain 3-amino-4-hydroxypyrrolidine | Aqueous ammonia, reflux or hydrogenation with Pd/C | 62-96% | Key intermediate formation |
| 2. Introduction of 4-bromophenyl group | Pd-catalyzed coupling or nucleophilic substitution | Variable, typically moderate to good | Requires optimization |
| 3. Boc protection of nitrogen | Di-tert-butyl dicarbonate, base, DCM, 0°C to RT | ~60-70% | Protects nitrogen for further transformations |
Detailed Experimental Example
A typical preparation of tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate proceeds as follows:
- Dissolve bicyclic precursor in methanol/water mixture.
- Add ammonium chloride and sodium azide; heat at 60°C overnight.
- Extract with ether, wash with sodium bicarbonate and brine, dry over magnesium sulfate.
- Reduce azide with 10% palladium on activated carbon under hydrogen atmosphere at room temperature.
- Filter and evaporate to dryness.
- Purify by flash chromatography using methanol/ethyl acetate with triethylamine as additive.
- Protect the amino group with di-tert-butyl dicarbonate in dichloromethane, stirring for 4 hours.
- Purify by column chromatography to yield tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate as a yellowish solid.
Analytical Data Supporting Preparation
- Proton nuclear magnetic resonance spectroscopy shows characteristic signals for the pyrrolidine ring protons, amino group protons, and tert-butyl protecting group.
- Typical chemical shifts for tert-butyl protons appear as singlets near 1.44 ppm.
- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.
- Purity is confirmed by chromatographic methods such as thin-layer chromatography and preparative high-performance liquid chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 4-bromophenyl group undergoes nucleophilic substitution under metal-catalyzed conditions. Key examples include:
The bromine atom acts as a leaving group, enabling coupling with boronic acids, amines, or phenols. Steric hindrance from the tert-butyl group slows reactivity compared to non-Boc analogs .
Deprotection and Functionalization of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic or reductive conditions:
| Condition | Reagent | Product | Application |
|---|---|---|---|
| Acidic | TFA/DCM (1:1), 0°C → RT | Free amine (pyrrolidine-3-amine) | Intermediate for peptide coupling |
| Reductive | LiAlH₄, THF, reflux | N-Methylpyrrolidine | Alkaloid synthesis |
The liberated amine participates in:
-
Amide formation with carboxylic acids (EDCI/HOBt, DMF).
Oxidation and Reduction Reactions
The amino group and pyrrolidine ring undergo redox transformations:
| Reaction | Reagent | Outcome |
|---|---|---|
| Oxidation | Dess-Martin periodinane, CH₂Cl₂ | Converts –NH₂ to –NO₂ |
| Reduction | H₂, Pd/C (10%), MeOH | Saturates pyrrolidine ring |
Oxidation of the amine to a nitro group enhances electrophilicity for subsequent nucleophilic attacks.
Cross-Coupling via C–H Activation
The bromophenyl moiety facilitates Pd- or Rh-catalyzed C–H functionalization:
| Catalyst | Substrate | Product | Yield |
|---|---|---|---|
| Pd(OAc)₂, 8-Aminoquinoline | Aryl iodide | 3-Aryl-pyrrolidine | 45% |
| [Rh(COD)Cl]₂, dtbpy | Boronic ester | 4-Styryl derivative | 36% |
These reactions enable late-stage diversification without prefunctionalization .
Comparative Reactivity Insights
A comparison with structural analogs reveals:
| Compound | Bromine Position | Reaction Rate (Suzuki Coupling) |
|---|---|---|
| 4-Bromo isomer | Para | 85% (fastest) |
| 3-Bromo isomer | Meta | 72% |
| 2-Bromo isomer | Ortho | 58% (slowest) |
Steric and electronic effects from substituent positioning dictate reactivity trends .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Its structural features allow it to interact with various biological targets, making it a candidate for further investigation in drug discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and other functional materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino group and the bromophenyl moiety allows it to form specific interactions with these targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Data Tables
Table 1: Key Structural and Physical Properties of Selected Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent/Feature |
|---|---|---|---|---|
| tert-Butyl 3-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate | Not Provided | C15H21BrN2O2 | ~326.23 | 4-Br, 3-NH2 |
| tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate | 1784828-59-6 | C15H21ClN2O2 | 296.79 | 4-Cl, 3-NH2 |
| tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate | 871717-03-2 | C15H20BrNO2 | 326.23 | 3-Br |
| trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate | 1268511-99-4 | C10H20N2O3 | 216.28 | Piperidine, 4-OH |
Biological Activity
tert-Butyl 3-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a tert-butyl ester, an amino group, and a bromophenyl substituent, which contribute to its unique properties and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C15H21BrN2O2 |
| Molecular Weight | 341.25 g/mol |
| IUPAC Name | This compound |
| InChI Key | RFRVPZJRTZDXEY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can engage in hydrogen bonding and ionic interactions with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.
1. Anticancer Activity
Research indicates that pyrrolidine derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance, a study reported an IC50 value of approximately 92.4 µM against a panel of cancer cell lines, including human colon adenocarcinoma (CXF HT-29) and breast cancer (MAXF 401) .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In particular, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The inhibition of COX-2 activity is noteworthy; compounds with similar structures have reported IC50 values around 0.04 µmol, indicating strong anti-inflammatory effects .
3. Central Nervous System Activity
There is emerging evidence suggesting that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. The presence of the amino group allows for interactions with neurotransmitter receptors, which could modulate synaptic transmission and neuronal excitability.
Case Study 1: Anticancer Evaluation
In a recent study focusing on the structure-activity relationship (SAR) of pyrrolidine derivatives, this compound was synthesized and tested against various cancer cell lines. The results indicated that modifications to the bromophenyl substituent significantly impacted the compound's cytotoxicity, highlighting the importance of structural variations in enhancing biological activity.
Case Study 2: Anti-inflammatory Screening
Another investigation assessed the anti-inflammatory properties of this compound using carrageenan-induced paw edema models in rats. The results demonstrated a significant reduction in edema compared to controls, suggesting that this compound possesses substantial anti-inflammatory activity.
Q & A
What are the optimized synthetic routes for tert-butyl 3-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate, and how can intermediates be purified effectively?
Level: Basic
Methodological Answer:
The compound is typically synthesized via multi-step reactions involving hydrogenation, bromination, and Boc-protection. For example, hydrogenation of a nitro or imine precursor under inert atmospheres (e.g., H₂ gas) is critical for reducing intermediates, as described for analogous pyrrolidine derivatives . Purification often employs column chromatography (e.g., silica gel with hexane/EtOAC gradients) or recrystallization. Rotameric mixtures, as observed in tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine derivatives, may require careful NMR analysis to confirm purity .
Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: H and C NMR are essential for confirming the pyrrolidine backbone and substituents. For instance, the tert-butyl group appears as a singlet (~1.4 ppm in H NMR), while the 4-bromophenyl group shows aromatic protons at 7.2–7.6 ppm. P NMR is useful if phosphorylated intermediates are involved .
- Mass Spectrometry: ESI-MS or HRMS validates molecular weight, with fragmentation patterns confirming the Boc group (e.g., loss of 56 Da corresponding to (CH₃)₂C=O) .
- X-ray Crystallography: Single-crystal X-ray diffraction resolves stereochemistry, as demonstrated for related piperidine-carboxylate structures (e.g., triclinic crystal systems with unit cell parameters like Å) .
How can reaction mechanisms for key transformations (e.g., bromination or cyclization) be elucidated?
Level: Advanced
Methodological Answer:
Mechanistic studies involve:
- Kinetic Analysis: Monitoring reaction progress via in situ IR or NMR to identify rate-determining steps.
- Isotopic Labeling: Using deuterated reagents to trace proton transfer in cyclization steps.
- Computational Modeling: Density Functional Theory (DFT) calculations predict transition states and activation energies. For photoinduced reactions (e.g., deformylative phosphonylation), UV-vis spectroscopy identifies reactive intermediates .
What crystallographic tools and parameters are critical for determining the compound’s 3D structure?
Level: Advanced
Methodological Answer:
- SHELX Suite: SHELXL refines small-molecule structures using high-resolution data. For example, triclinic systems (space group ) require precise measurement of unit cell dimensions (, and angles ) .
- Data Collection: Low-temperature (e.g., 100 K) X-ray diffraction minimizes thermal motion artifacts. A data-to-parameter ratio >15 ensures refinement reliability .
- Twinned Data Handling: SHELXE resolves twinning in challenging cases, such as pseudo-merohedral twinning .
How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?
Level: Advanced
Methodological Answer:
- Thermal Stability: TGA/DSC analysis determines decomposition temperatures. Boc-protected amines typically degrade above 150°C.
- pH Sensitivity: Hydrolysis of the tert-butyl ester occurs under acidic or basic conditions. Stability studies in buffered solutions (pH 1–13) monitor degradation via HPLC .
- Light Sensitivity: UV stability tests (e.g., ICH Q1B guidelines) assess photodegradation pathways .
What computational strategies predict the compound’s reactivity in biological or catalytic systems?
Level: Advanced
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes or receptors).
- DFT Calculations: Gaussian or ORCA software optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- MD Simulations: GROMACS evaluates conformational flexibility in solution, critical for drug design .
How should researchers address contradictions in spectroscopic or crystallographic data?
Level: Advanced
Methodological Answer:
- Rotameric Analysis: For H NMR splitting anomalies (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine rotamers), variable-temperature NMR or COSY/NOESY identifies dynamic processes .
- Twinned Crystals: SHELXL’s TWIN command refines twinned data, while R-factors () signal potential issues .
- Validation Tools: checkCIF (IUCr) flags crystallographic outliers like bond-length deviations .
What safety protocols are essential during synthesis and handling?
Level: Basic
Methodological Answer:
- Respiratory/Hand Protection: Use NIOSH-approved respirators and nitrile gloves due to potential bromine/hydrogen bromide release .
- Ventilation: Perform reactions in fume hoods to mitigate vapor exposure (e.g., tert-butyl esters releasing CO₂ upon decomposition) .
- Emergency Measures: Eye wash stations and neutralization protocols (e.g., NaHCO₃ for acid spills) are mandatory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
